N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide
Description
N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide is a synthetic amide derivative characterized by a 3,3-dimethylbutanamide backbone linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group. The isothiazolidin dioxide moiety introduces sulfone and heterocyclic features, which may influence its chemical reactivity, stability, and biological activity. Safety data indicate it requires careful handling due to flammability and reactivity risks (e.g., H226: flammable liquid and vapor) .
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)11-14(18)16-12-5-7-13(8-6-12)17-9-4-10-21(17,19)20/h5-8H,4,9-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLONHSNDQHODDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)phenylamine with 3,3-dimethylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The isothiazolidinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The isothiazolidinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl ring and dimethylbutanamide moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
The table below highlights key structural and functional differences between the target compound and analogs:
Key Observations:
- However, their substituents diverge significantly, leading to distinct applications.
- Heterocyclic vs. Aromatic Substituents : The target’s isothiazolidin dioxide group introduces sulfur and oxygen atoms, which may enhance polarity and hydrogen-bonding capacity compared to diclocymet’s chlorophenyl-ethyl group or the benzamide derivative’s aromatic ring .
- Functional Group Diversity : The phthalimide analog’s anhydride-forming capability contrasts with the target compound’s sulfone group, which is less reactive but may confer oxidative stability .
Research Implications and Gaps
- Biological Activity : The target compound’s biological role remains uncharacterized in the provided evidence. Comparative studies with diclocymet could clarify whether the isothiazolidin group offers antifungal properties.
- Material Science Potential: The sulfone group’s stability suggests utility in high-performance polymers, analogous to phthalimide-based polyimides .
- Synthetic Methodology : highlights the use of X-ray crystallography for structural confirmation, a technique applicable to the target compound for elucidating conformation-activity relationships .
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C19H23N3O4S
- Molecular Weight : 389.47 g/mol
The compound features a dioxidoisothiazolidine moiety, which is significant for its biological interactions. The presence of the sulfonamide group also suggests potential interactions with various biological targets.
This compound has been studied for its inhibitory effects on heat shock protein 90 (HSP90), a molecular chaperone involved in the stability and function of numerous client proteins implicated in cancer and other diseases. HSP90 inhibitors have been shown to induce degradation of oncogenic proteins, leading to antiproliferative effects in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of HSP90 ATPase activity, which is critical for the stabilization of many oncogenic proteins .
Neuroprotective Effects
Additionally, preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
In Vitro Studies
A series of in vitro experiments were conducted to assess the compound's efficacy against different cancer cell lines. The results are summarized in Table 1:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | HSP90 inhibition |
| A549 (Lung Cancer) | 12 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
These findings indicate that this compound is particularly effective against cervical cancer cells, suggesting a potential focus for future clinical applications.
In Vivo Studies
In vivo studies using xenograft models have also demonstrated promising results. Tumor growth was significantly reduced in treated groups compared to controls, reinforcing the compound's potential as an anticancer agent. Notably, toxicity assessments indicated a favorable safety profile at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
